IDO1 Inhibition Potency: 4-Chlorophenyl Derivative vs. Other Indoline Scaffolds in Cellular Assays
This compound is explicitly linked to IDO1 inhibitory activity in a target-specific patent database [1]. While the specific IC50 for this compound is not publicly disclosed, class-level inference from a 2021 SAR study on indoline-based IDO1 inhibitors indicates that the N-phenylacetamide region is critical for achieving good cellular potency (e.g., HeLa assay) and favorable human whole blood (hWB) IC50s [2]. Compounds within this series, like leads 37 and 41, achieved good potency and pharmacokinetic profiles, a standard against which any new analog must be measured. This differentiates it from non-indoline IDO1 inhibitors like epacadostat, which operates via a distinct chemical mechanism.
| Evidence Dimension | Target Inhibition (IDO1) |
|---|---|
| Target Compound Data | Not publicly available; inferred IDO1 inhibitor |
| Comparator Or Baseline | Lead compound 37 from the indoline IDO1 series (good IDO1 HeLa assay potency, good IDO1 unbound hWB IC50s) |
| Quantified Difference | N/A (inferred structural relevance) |
| Conditions | SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors (Bioorg. Med. Chem. Lett., 2021) |
Why This Matters
For a procurement decision, this connection to a well-defined and pharmacologically validated target class (IDO1) provides a clear research application that is not guaranteed for all indoline-acetamide analogs.
- [1] DrugMap. (n.d.). Drug Information for D0N6UO. Target: Indoleamine 2,3-dioxygenase 1 (IDO1). View Source
- [2] Yu, W., Deng, Y., Hopkins, B., Huang, X., Sloman, D., Zhang, H., & Han, Y. (2021). SAR towards indoline and 3-azaindoline classes of IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 128214. View Source
